
bisindolylmaleimide iii
Overview
Description
Bisindolylmaleimide III is a synthetic organic compound that belongs to the class of bisindolylmaleimides. These compounds are known for their biological activities, particularly as inhibitors of protein kinases. This compound has been widely studied for its potential therapeutic applications due to its ability to modulate various cellular processes.
Mechanism of Action
Target of Action
The primary target of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione is 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 plays a crucial role in cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.
Mode of Action
It is known to interact with its target, pdk1 . The interaction between the compound and PDK1 may result in changes to the kinase’s activity, potentially influencing downstream signaling pathways.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given the role of PDK1 in various signaling pathways, it is plausible that the compound could influence pathways related to cell growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisindolylmaleimide III can be synthesized through several methods. One common approach involves the reaction of 2,3-dibromomaleimide with indole derivatives in the presence of a base. This reaction typically occurs in a mixture of tetrahydrofuran (THF) and toluene, yielding this compound in good yields . Another method involves the use of Steglich’s Grignard reaction, where an indole Grignard reagent reacts with a maleimide derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would involve optimizing reaction conditions, purification processes, and ensuring the scalability of the synthesis to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Bisindolylmaleimide III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole rings.
Substitution: The indole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typical conditions involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole rings.
Scientific Research Applications
Cancer Therapy
BIM III has been extensively studied for its anticancer properties. Its mechanism of action primarily involves the inhibition of PKC, which plays a crucial role in cell proliferation and survival pathways. The following table summarizes key findings from recent studies on the anticancer effects of BIM III:
BIM III's ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further development as an anticancer agent targeting multiple signaling pathways .
Neuroprotection
Recent studies have also explored the neuroprotective effects of BIM III, particularly in models of neurodegenerative diseases. Research indicates that BIM III can mitigate neuronal cell death caused by oxidative stress and excitotoxicity, potentially through the following mechanisms:
- Inhibition of Neuroinflammatory Responses : By modulating PKC signaling pathways, BIM III reduces the release of pro-inflammatory cytokines.
- Protection Against Oxidative Stress : It enhances the expression of antioxidant enzymes, thereby reducing oxidative damage to neurons .
Mechanistic Insights
The biological activities of BIM III are largely attributed to its interaction with various protein kinases beyond PKC, including:
- STAT3 : Inhibition of STAT3 phosphorylation leads to decreased expression of genes promoting survival and proliferation in cancer cells .
- Other Kinases : Research indicates that BIM III may also affect other kinases involved in cancer progression and metastasis.
Inhibition of Tumor Growth
A pivotal study demonstrated that a novel analogue of BIM III significantly inhibited tumor growth in xenograft models by targeting the STAT3 signaling pathway. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, showcasing its therapeutic potential .
Neuroprotective Effects
Another case study evaluated the neuroprotective effects of BIM III in an animal model of Alzheimer's disease. The results showed that treatment with BIM III led to reduced neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Bisindolylmaleimide I: Another member of the bisindolylmaleimide family, known for its selective inhibition of PKC isozymes.
Staurosporine: A structurally similar compound that acts as a non-specific protein kinase inhibitor.
Ruboxistaurin: A clinical example of a bisindolylmaleimide derivative with potent PKC-β inhibition.
Uniqueness
Bisindolylmaleimide III is unique due to its specific inhibitory profile and its ability to modulate multiple protein kinases. This makes it a versatile tool in research and potential therapeutic applications. Its structural flexibility and drug-like properties also contribute to its uniqueness compared to other similar compounds .
Biological Activity
Bisindolylmaleimide III (BIM-III) is a member of the bisindolylmaleimide family, known primarily for its role as a selective inhibitor of protein kinase C (PKC). This compound has garnered attention due to its diverse biological activities, particularly in cancer therapy and cellular signaling modulation. This article will explore the biological activity of BIM-III, detailing its mechanisms, effects on various signaling pathways, and implications in therapeutic contexts.
Overview of this compound
BIM-III is characterized by its structural composition, which includes two indole rings and a maleimide moiety. This structure is crucial for its biological activity, particularly in inhibiting protein kinases. The compound has been shown to exhibit selective inhibition against various PKC isoforms, making it a valuable tool in research and potential therapeutic applications.
Property | Details |
---|---|
Chemical Name | This compound |
Molecular Formula | C₂₁H₁₈N₂O₂ |
Purity | >98% |
Inhibition Profile | Selective PKC inhibitor; Competitive NQO2 inhibitor (Ki = 16.5 µM); SLK inhibitor (IC50 = 170 nM); CDK2 inhibitor (IC50 = 2 µM) |
Protein Kinase C Inhibition
BIM-III primarily functions as an inhibitor of PKC, a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis. The inhibition occurs through competitive binding to the ATP-binding site of the enzyme, which prevents phosphorylation of downstream targets involved in cell signaling pathways.
- IC50 Values :
Modulation of Signaling Pathways
BIM-III has been implicated in the modulation of several critical signaling pathways:
- GSK-3β and Wnt Signaling : BIM-III can influence Wnt signaling by inhibiting GSK-3β, which is pivotal in the regulation of β-catenin levels. This interaction has potential ramifications for cancer progression and treatment resistance .
- Apoptosis Induction : Studies indicate that BIM-III activates intrinsic and extrinsic apoptotic pathways, promoting cell death in cancer cells. This pro-apoptotic effect is particularly notable in resistant cancer cell lines .
- Reversal of Multidrug Resistance (MDR) : By modulating PKC-dependent pathways, BIM-III can restore sensitivity to chemotherapeutic agents in drug-resistant cancer cells .
Cancer Therapy Applications
Several studies have demonstrated the efficacy of BIM-III in preclinical models of cancer:
- Study on Prostate Cancer : A study indicated that BIM-III effectively reduced tumor growth in xenograft models by inducing apoptosis and inhibiting proliferation markers associated with PKC activation .
- Breast Cancer Resistance : In vitro studies showed that BIM-III could sensitize breast cancer cells to doxorubicin by reversing MDR mechanisms mediated by PKC signaling pathways .
Comparative Studies with Other Bisindolylmaleimides
Comparative studies among different bisindolylmaleimides highlight BIM-III's unique profile:
Compound | PKC Inhibition IC50 (nM) | Other Targets | Notable Effects |
---|---|---|---|
BIM-I | 10 | GSK-3β | Strong anti-proliferative effects |
BIM-II | 20 | CDK2 | Induces apoptosis |
BIM-III | 16.5 | NQO2, SLK | Sensitizes cancer cells to chemotherapy |
Properties
IUPAC Name |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYXQTXFRIDSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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